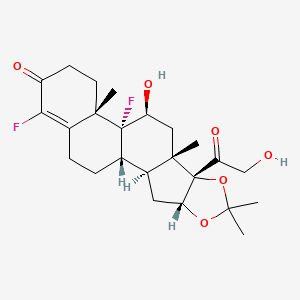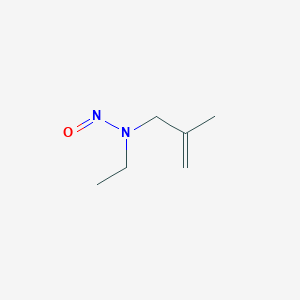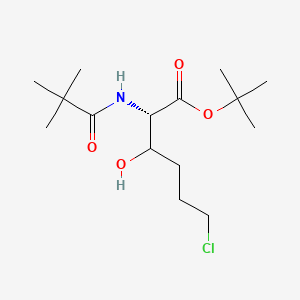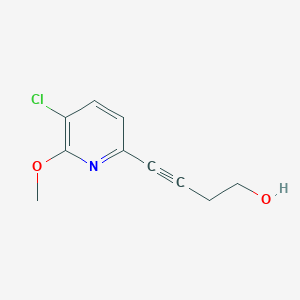
4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro and methoxy group on the pyridine ring, along with a butyn-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol typically involves the coupling of a pyridine derivative with an alkyne. One common method involves the Sonogashira coupling reaction, where a halogenated pyridine is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
But-3-yn-1-ol: A simpler alkyne alcohol with similar reactivity.
2-Chloro-4-methoxypyridine: A pyridine derivative with similar substituents but lacking the alkyne moiety.
Uniqueness
4-(5-Chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol is unique due to the combination of its pyridine ring with chloro and methoxy groups and the butyn-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
4-(5-chloro-6-methoxypyridin-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10-9(11)6-5-8(12-10)4-2-3-7-13/h5-6,13H,3,7H2,1H3 |
InChIキー |
XJHHZLJYBZKDKN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)C#CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


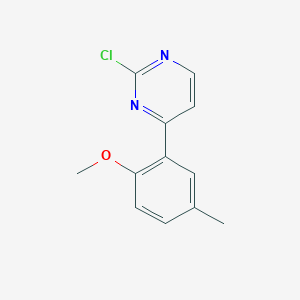
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
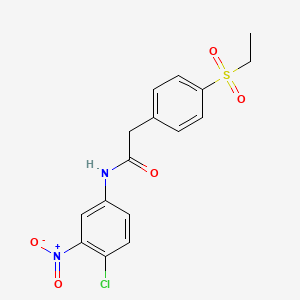
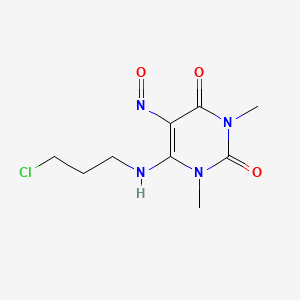
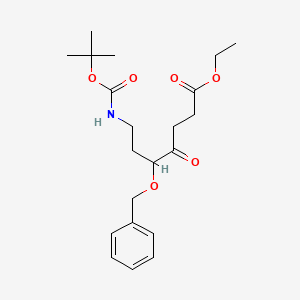
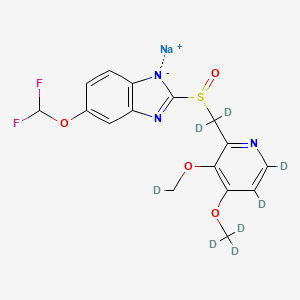
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
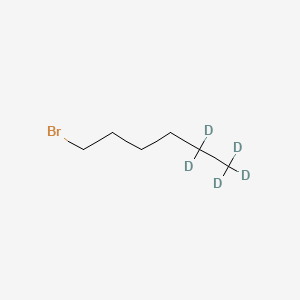
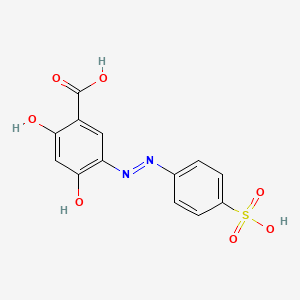

![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
